molecular formula C9H15N3O2 B13627290 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid

2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13627290
M. Wt: 197.23 g/mol
InChI Key: WMLKJLHVJQQHFP-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid is an organic compound that features both an isopropylamino group and a pyrazolyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid typically involves the functionalization of pyrazole derivatives. One common method involves the Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This reaction provides a straightforward way to synthesize either C–H alkenylation products or indazole products in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies.

    Industry: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in biochemical assays or pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an isopropylamino group and a pyrazolyl moiety, which contribute to its diverse chemical properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}N3_{3}O2_{2}
  • Molar Mass : 224.26 g/mol
  • CAS Number : [Not specified in the search results]

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Introduction of the Isopropylamino Group : This is accomplished via reductive amination, where an aldehyde or ketone reacts with isopropylamine in the presence of a reducing agent.
  • Coupling : The final step involves coupling the pyrazole with the isopropylamino group through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator of receptor signaling pathways, leading to effects such as:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular growth signals.
  • Induction of Apoptosis : It can trigger programmed cell death in certain cell types.

Potential Therapeutic Applications

Research indicates that this compound may have applications in treating various conditions due to its bioactive properties:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain microbial strains.
  • Anticancer Properties : Investigations into its anticancer effects are ongoing, focusing on its ability to inhibit tumor growth.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological effects of similar compounds:

StudyFindings
Research Study 1Identified structure-activity relationships for related compounds with enzyme inhibition properties.
Research Study 2Explored molecular imaging techniques for glutamate receptors, providing insights into receptor interactions that may relate to this compound's activity.
Research Study 3Discussed the synthesis and biological evaluation of pyrazole derivatives, highlighting their potential as therapeutic agents.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C9H15N3O2/c1-7(2)11-8(9(13)14)6-12-5-3-4-10-12/h3-5,7-8,11H,6H2,1-2H3,(H,13,14)

InChI Key

WMLKJLHVJQQHFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CN1C=CC=N1)C(=O)O

Origin of Product

United States

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